molecular formula C7H16O6S B14194042 2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonic acid CAS No. 917608-80-1

2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonic acid

Cat. No.: B14194042
CAS No.: 917608-80-1
M. Wt: 228.27 g/mol
InChI Key: OSAACKSXIXPCRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanesulfonic acid, 2-[2-(2-methoxyethoxy)ethoxy]- is a chemical compound with the molecular formula C7H16O6S and a molecular weight of 228.26 . It is also known by other names such as m-PEG3-sulfonic acid . This compound is characterized by the presence of a sulfonic acid group attached to a triethylene glycol chain terminated with a methoxy group.

Preparation Methods

The synthesis of ethanesulfonic acid, 2-[2-(2-methoxyethoxy)ethoxy]- typically involves the reaction of triethylene glycol monomethyl ether with a sulfonating agent. One common method involves the use of chlorosulfonic acid or sulfur trioxide as the sulfonating agent under controlled conditions to introduce the sulfonic acid group . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Chemical Reactions Analysis

Ethanesulfonic acid, 2-[2-(2-methoxyethoxy)ethoxy]- undergoes various chemical reactions, including:

Scientific Research Applications

Ethanesulfonic acid, 2-[2-(2-methoxyethoxy)ethoxy]- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for introducing sulfonic acid groups into molecules.

    Biology: The compound is used in biochemical assays and as a buffer in biological experiments due to its ability to maintain pH stability.

    Medicine: It is explored for its potential use in drug delivery systems, particularly in enhancing the solubility and stability of pharmaceutical compounds.

    Industry: The compound is used in the production of surfactants, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethanesulfonic acid, 2-[2-(2-methoxyethoxy)ethoxy]- involves its ability to interact with various molecular targets through its sulfonic acid group. This group can form strong ionic interactions with positively charged sites on proteins and other biomolecules, affecting their structure and function. The triethylene glycol chain provides flexibility and solubility, allowing the compound to penetrate biological membranes and reach its targets .

Comparison with Similar Compounds

Ethanesulfonic acid, 2-[2-(2-methoxyethoxy)ethoxy]- can be compared with other similar compounds such as:

    Methanesulfonic acid: A simpler sulfonic acid with a single carbon chain.

    Ethanesulfonic acid: Lacks the triethylene glycol chain, making it less flexible and soluble.

    Triethylene glycol monomethyl ether: Lacks the sulfonic acid group, limiting its reactivity in certain chemical reactions. The unique combination of the sulfonic acid group and the triethylene glycol chain in ethanesulfonic acid, 2-[2-(2-methoxyethoxy)ethoxy]- provides it with distinct properties that make it valuable in various applications.

Properties

IUPAC Name

2-[2-(2-methoxyethoxy)ethoxy]ethanesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O6S/c1-11-2-3-12-4-5-13-6-7-14(8,9)10/h2-7H2,1H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSAACKSXIXPCRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80604924
Record name 2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80604924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917608-80-1
Record name 2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80604924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.